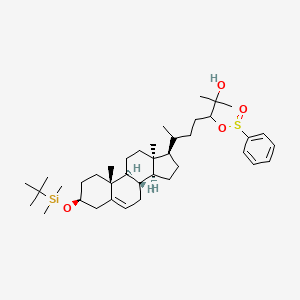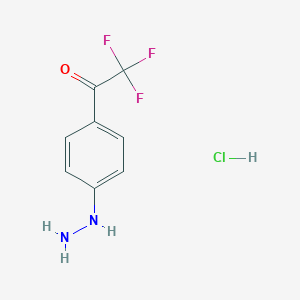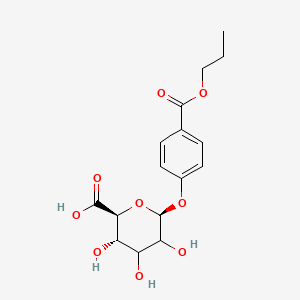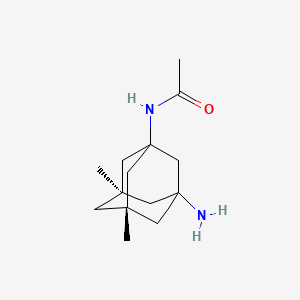
3-Amino-N-acetyl Memantine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-acetyl Memantine is a derivative of memantine, a well-known medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to regulate glutamate activity in the brain. This regulation is crucial because excessive glutamate activity can lead to neuronal damage and cognitive decline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-acetyl Memantine typically involves the modification of the memantine structure. One common method starts with 1,3-dimethyladamantane, which undergoes a series of reactions to introduce the amino and acetyl groups. For instance, 1,3-dimethyladamantane can react with tert-butanol in the presence of sulfuric acid to form N-acetamido-3,5-dimethyladamantane. This intermediate is then treated with sodium hydroxide and isopropanol hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, reaction temperature, and purification methods such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-acetyl Memantine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Amino-N-acetyl Memantine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its neuroprotective properties and potential to mitigate oxidative stress and neuroinflammation.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-acetyl Memantine involves its interaction with NMDA receptors in the brain. By acting as an uncompetitive antagonist, it blocks the excessive activity of glutamate, thereby preventing excitotoxicity and neuronal damage. This regulation helps maintain cognitive function and slow the progression of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another NMDA receptor antagonist used to treat Parkinson’s disease and influenza.
Rimantadine: Similar to amantadine, used primarily as an antiviral agent.
Adapalene: A derivative used in the treatment of acne.
Saxagliptin and Vildagliptin: Used as antidiabetic agents.
Uniqueness
3-Amino-N-acetyl Memantine stands out due to its specific modifications that enhance its neuroprotective properties. Unlike other similar compounds, it has shown potential in reducing oxidative stress, neuroinflammation, and excitotoxicity, making it a promising candidate for treating various neurodegenerative conditions .
Propiedades
Fórmula molecular |
C14H24N2O |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
N-[(5S,7R)-3-amino-5,7-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H24N2O/c1-10(17)16-14-7-11(2)4-12(3,8-14)6-13(15,5-11)9-14/h4-9,15H2,1-3H3,(H,16,17)/t11-,12+,13?,14? |
Clave InChI |
FSVYZSXRVMLFEK-VTXSZYRJSA-N |
SMILES isomérico |
CC(=O)NC12C[C@@]3(C[C@](C1)(CC(C3)(C2)N)C)C |
SMILES canónico |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


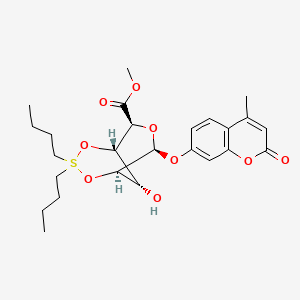

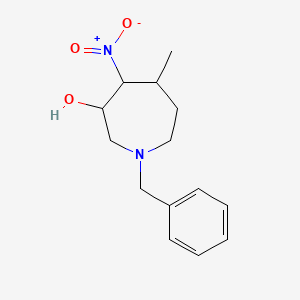
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
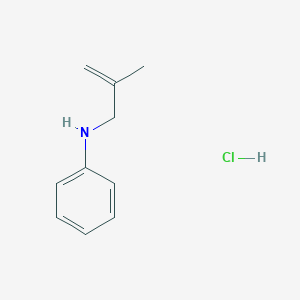
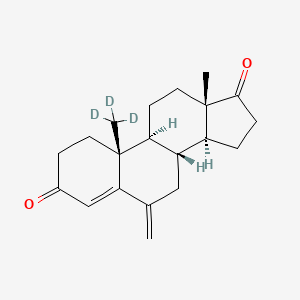
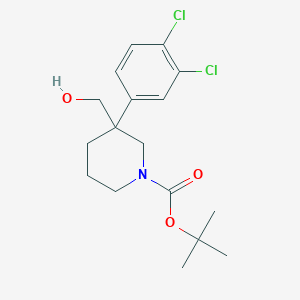
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)
![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
